molecular formula C17H16N2O2S2 B2939384 2-(4-ethoxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide CAS No. 922480-23-7

2-(4-ethoxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Cat. No. B2939384
CAS RN: 922480-23-7
M. Wt: 344.45
InChI Key: DJNGFVFNUBGETM-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as ETZ and belongs to the class of thiazole-containing compounds. ETZ has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Antibacterial Agents

The structural similarity of this compound to salicylidene acylhydrazides suggests its potential as an inhibitor of type III secretion systems (T3SS) in Gram-negative bacteria . T3SS are used by bacteria to inject toxins into host cells, and inhibiting this system could disarm pathogenic bacteria, allowing the immune system to clear the infection. This approach could lead to the development of novel antibacterial drugs that do not indiscriminately kill bacteria, thus preserving beneficial microflora and potentially reducing the pressure for the development of resistance.

Anti-Melanogenesis Agents

Compounds with a thiazole and thiophene structure have been studied for their tyrosinase inhibitory activities . Tyrosinase is an enzyme involved in melanin synthesis, and its inhibition can lead to reduced pigmentation. This is particularly useful in the treatment of hyperpigmentation disorders. The compound could be synthesized into derivatives that act as potent tyrosinase inhibitors, contributing to anti-melanogenesis therapies.

Development of Bioisosteres

Bioisosteres are compounds with similar physical and chemical properties that can be used to replace another biological compound. The compound could be used to develop bioisosteres for known pharmacologically active compounds, potentially leading to drugs with improved efficacy, reduced side effects, or enhanced stability .

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-2-21-13-7-5-12(6-8-13)10-16(20)19-17-18-14(11-23-17)15-4-3-9-22-15/h3-9,11H,2,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNGFVFNUBGETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

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